molecular formula C22H31NO5S B11496570 N-[2-(3,4-diethoxyphenyl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide

N-[2-(3,4-diethoxyphenyl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide

Cat. No.: B11496570
M. Wt: 421.6 g/mol
InChI Key: HJUKQKDTTXOZPL-UHFFFAOYSA-N
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Description

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-ETHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple ethoxy groups and a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-ETHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core benzene ring, followed by the introduction of ethoxy groups through etherification reactions. The sulfonamide group is then introduced via sulfonation and subsequent amide formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-ETHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-ETHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-ETHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting their activity. The ethoxy groups may enhance the compound’s solubility and facilitate its interaction with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: This compound has similar structural features but lacks the sulfonamide group.

    N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide: A closely related compound with slight variations in the functional groups.

Uniqueness

N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-4-ETHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its combination of ethoxy and sulfonamide groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H31NO5S

Molecular Weight

421.6 g/mol

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C22H31NO5S/c1-6-26-19-10-9-18(15-21(19)28-8-3)11-12-23-29(24,25)22-14-16(4)20(27-7-2)13-17(22)5/h9-10,13-15,23H,6-8,11-12H2,1-5H3

InChI Key

HJUKQKDTTXOZPL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2C)OCC)C)OCC

Origin of Product

United States

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